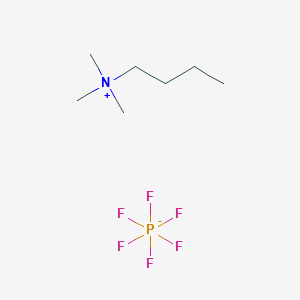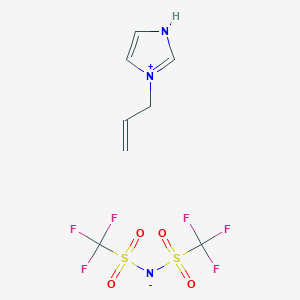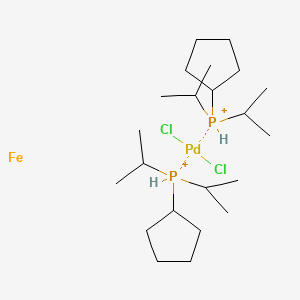![molecular formula C40H43Cl2N3O2P2Ru B6313406 (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane CAS No. 1280732-29-7](/img/structure/B6313406.png)
(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane is a complex organometallic compound It features a benzimidazole moiety, a dichlororuthenium center, and a phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Coordination to ruthenium: The benzimidazole derivative is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine.
Introduction of the phosphane ligand: The final step involves the addition of the phosphane ligand, which coordinates to the ruthenium center, forming the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: The ruthenium center can participate in reduction reactions, often facilitated by the phosphane ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole moiety.
Reduction: Reduced forms of the ruthenium complex.
Substitution: New complexes with different ligands coordinated to the ruthenium center.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon bond formation reactions.
Biology
Biological Probes: Due to its unique structure, it can be used as a probe to study biological systems, particularly those involving metal ions.
Medicine
Anticancer Agents: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ruthenium center, which can interact with various molecular targets. The benzimidazole moiety can intercalate with DNA, while the phosphane ligands can facilitate electron transfer reactions. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichloropalladium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
- (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichloroplatinum;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Uniqueness
The uniqueness of (1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane lies in its specific combination of ligands and metal center, which imparts distinct catalytic and biological properties compared to its palladium and platinum analogs.
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O2P2.C9H11N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-6(10)9-11-7-4-2-3-5-8(7)12-9;;;/h3-22,29-30H,23-24H2,1-2H3;2-6H,10H2,1H3,(H,11,12);2*1H;/q;;;;+2/p-2/t29-,30-;6-;;;/m01.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVFNIGEFXPZCB-KROWZFKTSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1)N.CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43Cl2N3O2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate](/img/structure/B6313377.png)
![cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B6313378.png)
![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)
![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)


